![molecular formula C12H13ClO4 B1454165 2-[(4-Chlorophenyl)methyl]pentanedioic acid CAS No. 24867-04-7](/img/structure/B1454165.png)
2-[(4-Chlorophenyl)methyl]pentanedioic acid
Overview
Description
“2-[(4-Chlorophenyl)methyl]pentanedioic acid” is a chemical compound with the CAS Number: 24867-04-7 . It has a molecular weight of 256.69 and its molecular formula is C12H13ClO4 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(4-Chlorophenyl)methyl]pentanedioic acid” is 1S/C12H13ClO4/c13-10-4-1-8 (2-5-10)7-9 (12 (16)17)3-6-11 (14)15/h1-2,4-5,9H,3,6-7H2, (H,14,15) (H,16,17) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-[(4-Chlorophenyl)methyl]pentanedioic acid” is a powder that is stored at room temperature . Its molecular weight is 256.68 and its molecular formula is C12H13ClO4 .
Scientific Research Applications
Drug Design and Development
2-[(4-Chlorophenyl)methyl]pentanedioic acid has potential applications in drug design due to its structural properties. The presence of a chlorophenyl group could make it a candidate for creating molecules with specific binding affinities. It could serve as a precursor or an intermediate in synthesizing novel compounds with therapeutic benefits .
Pharmacological Benefits
In pharmacology, this compound’s benefits may include its role as a building block for drugs targeting various diseases. Its chemical structure allows for modifications that can lead to the development of new pharmacophores with improved efficacy and reduced side effects .
Therapeutic Applications
The therapeutic applications of 2-[(4-Chlorophenyl)methyl]pentanedioic acid could be vast, ranging from anti-inflammatory agents to potential treatments for neurological disorders. Researchers are exploring its efficacy in various models to understand its full therapeutic potential .
Chemical Research
This compound is used in chemical research to study different synthetic pathways and chemical reactions. It serves as a valuable tool for understanding the mechanisms of complex organic transformations and can help in the discovery of new reaction methodologies .
Industrial Applications
In the industrial sector, 2-[(4-Chlorophenyl)methyl]pentanedioic acid might be utilized in the synthesis of polymers, coatings, and other materials where its properties could impart specific characteristics like durability or chemical resistance .
Mechanism-Based Therapies
The compound’s unique structure makes it a candidate for mechanism-based therapies, where it could be used to target specific biological pathways or receptors involved in disease processes. Its role in such therapies could be pivotal in developing more targeted and effective treatments .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-10-4-1-8(2-5-10)7-9(12(16)17)3-6-11(14)15/h1-2,4-5,9H,3,6-7H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLMBSIVXCOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CCC(=O)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]pentanedioic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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